(4-((2-Hydroxyethyl)thio)phenyl)boronic acid

Boronic Acid Stability Thioether Protection Oxidative Degradation

Researchers requiring stable, multifunctional aryl boronic acids face challenges with thiol-containing building blocks prone to oxidative disulfide formation. This compound solves that problem via its protected hydroxyethylthioether side chain, ensuring enhanced stability and solubility (LogP 1.28) for high-yielding Suzuki-Miyaura couplings. Key advantages: • Orthogonal handles: Boronic acid for C-C coupling, hydroxyl group for subsequent bioconjugation or polymer grafting. • Superior stability: Avoids oxidation issues of free thiophenols, enabling synthesis of sulfur-containing biaryl pharmaceuticals and BNCT precursors. • Reliable supply: Standardized purity and characterization support reproducible R&D and scale-up procurement.

Molecular Formula C8H11BO3S
Molecular Weight 198.05 g/mol
CAS No. 2032409-51-9
Cat. No. B1403383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2-Hydroxyethyl)thio)phenyl)boronic acid
CAS2032409-51-9
Molecular FormulaC8H11BO3S
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)SCCO)(O)O
InChIInChI=1S/C8H11BO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2
InChIKeyJNURDUOKOAIZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Characteristics of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid


(4-((2-Hydroxyethyl)thio)phenyl)boronic acid (CAS 2032409-51-9) is an organoboron compound characterized by a boronic acid group attached to a phenyl ring substituted with a hydroxyethylthioether moiety . With a molecular formula of C8H11BO3S and a molecular weight of approximately 198.05 g/mol, this compound integrates boronic acid reactivity with a flexible thioether side chain terminated by a hydroxyl group, enabling distinct synthetic and functional applications . As a boronic acid derivative, it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex aromatic systems .

Dual reactivity: Suzuki–Miyaura coupling (boronic acid) and thioether cross-coupling (Liebeskind–Srogl)
Hydroxyethyl handle enables orthogonal esterification, etherification, or conjugation
S-protected thioether form avoids oxidative side reactions seen with free thiol analogs

(4-((2-Hydroxyethyl)thio)phenyl)boronic acid vs. Generic Aryl Boronic Acids


The unique substitution pattern of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid—specifically the presence of a hydroxyethylthioether group—imparts distinct physicochemical properties and synthetic utility that cannot be replicated by simpler aryl boronic acids or thiophenol derivatives . Unlike 4-mercaptophenylboronic acid, which features a free thiol group prone to oxidation and disulfide formation, the hydroxyethylthioether side chain provides enhanced stability and solubility while retaining the ability to participate in thioether-boronic acid cross-coupling reactions under mild conditions [1]. This functional group also introduces a hydroxyl handle for further derivatization, enabling applications in bioconjugation and materials science that are inaccessible with methylthio or unsubstituted analogs [2].

Thioether cross-coupling unavailable
Generic aryl boronic acids lack the thioether electrophile required for C–S bond cleavage manifolds; substitution limits synthetic scope.
Oxidative instability of free thiol analogs
4-Mercaptophenylboronic acid is prone to disulfide formation and may require S-protection steps, complicating handling and reproducibility.
Solubility and phase-transfer mismatch
More lipophilic analogs (e.g., 4-methylthio) may partition differently in aqueous biphasic reactions, altering coupling efficiency.

Key Evidence of Product Differentiation


Stability Advantage vs. 4-Mercaptophenylboronic Acid

The hydroxyethylthioether moiety in (4-((2-Hydroxyethyl)thio)phenyl)boronic acid provides significant protection against oxidative degradation compared to the free thiol group in 4-mercaptophenylboronic acid . In the synthesis of 4-mercaptophenylboronic acid derivatives, the S-protected t-butyldimethylsilylthioether intermediate was required to prevent undesired side reactions during metallation/boration, highlighting the intrinsic instability of the unprotected thiol [1]. While 4-mercaptophenylboronic acid is commercially available with an assay of 90% and a melting point >230°C, the thioether derivative exhibits a calculated LogP of 1.28 and a boiling point of 411.5±55.0°C, indicating different physicochemical behavior .

Stability vs. thiol analog
Class-level inference
S-protected thioether vs Free thiol (oxidation-prone)
Supports handling and shelf-life evaluation
Class-level inference; batch-specific stability to verify
Boronic Acid Stability Thioether Protection Oxidative Degradation

Solubility & LogP Advantage in Aqueous Systems

The introduction of the hydroxyethylthio group significantly alters the partition coefficient (LogP) of the boronic acid, improving its compatibility with aqueous and biphasic reaction systems compared to more lipophilic analogs . (4-((2-Hydroxyethyl)thio)phenyl)boronic acid has a calculated LogP of 1.28, which is substantially lower than that of 4-(methylthio)phenylboronic acid (estimated LogP >2.5) due to the presence of the hydrophilic hydroxyl group . This moderate lipophilicity facilitates efficient partitioning in biphasic Suzuki-Miyaura coupling reactions, which often require water as a co-solvent or base for boronic acid activation [1].

Solubility & LogP advantage
Class-level inference
LogP 1.28
vs >2.5 for 4-(methylthio) analog
Supports aqueous reaction medium compatibility
Calculated LogP; experimental solubility to verify
Solubility Partition Coefficient Reaction Medium Compatibility

Purity & Commercial Availability

A survey of commercial suppliers reveals that (4-((2-Hydroxyethyl)thio)phenyl)boronic acid is available with a purity specification of ≥95% (HPLC) from multiple vendors, including Leyan (Product No. 2022219) and AromSyn, with batch-specific certificates of analysis (COA) provided . This purity level is comparable to or exceeds that of 4-mercaptophenylboronic acid, which is offered at 90% assay by major suppliers . The availability of both research-scale (1g, 5g) and larger quantities (up to kg scale) enables seamless transition from exploratory studies to process development without switching suppliers or re-validating purity profiles.

Purity & commercial availability
Cross-study comparable
≥95% (HPLC)
Comparator: 4-mercaptophenylboronic acid at 90% assay
Reduces purification burden in sensitive applications
Supplier specification; lot-specific COA review recommended
Purity Assay Commercial Availability Quality Control

Versatile Thioether-Boronic Acid Cross-Coupling

While many aryl boronic acids are effective in standard Suzuki-Miyaura couplings with aryl halides, (4-((2-Hydroxyethyl)thio)phenyl)boronic acid offers the additional capability to participate in thioether-boronic acid cross-coupling reactions, where the thioether group acts as an electrophilic partner . In a seminal study, π-deficient heteroaromatic thioethers underwent efficient Pd-catalyzed cross-coupling with aryl boronic acids mediated by copper(I) thiophene-2-carboxylate under neutral conditions, achieving yields of 70-95% for various substrates [1]. This reactivity profile is distinct from that of simple phenylboronic acid or 4-mercaptophenylboronic acid, which lack the thioether functionality required for this transformation.

Thioether cross-coupling
Class-level inference
Liebeskind–Srogl coupling
Pd/Cu, neutral conditions, 70–95% yield (analogous substrates)
Expands synthetic scope beyond standard Suzuki
Reported for analogous substrates; substrate-specific optimization needed
Suzuki-Miyaura Coupling Thioether Cross-Coupling C-S Bond Cleavage

Orthogonal Functionalization via Hydroxyethyl Handle

The terminal hydroxyl group of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid provides a distinct functional handle that can be selectively derivatized (e.g., via esterification, etherification, or activation for nucleophilic substitution) without affecting the boronic acid moiety under appropriate conditions . This orthogonality is absent in simpler aryl boronic acids such as phenylboronic acid or 4-methylphenylboronic acid, which lack a secondary functional group, and is only partially present in 4-mercaptophenylboronic acid, where the thiol group can also react but with different selectivity and stability concerns .

Orthogonal functionalization
Class-level inference
–B(OH)₂ –OH handle
Enables sequential, stepwise molecular construction
Orthogonality under specific conditions; protection may be required
Bioconjugation Orthogonal Functionalization Click Chemistry

High-Value Application Scenarios


Suzuki-Miyaura Coupling for Biaryls

The compound's boronic acid functionality makes it an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the construction of biaryl systems . Its moderate LogP of 1.28 ensures good solubility in common reaction solvents (e.g., THF, DME, water mixtures), facilitating efficient transmetallation and high yields. The thioether group remains intact under standard coupling conditions, allowing for the preparation of sulfur-containing biaryl scaffolds that are prevalent in pharmaceuticals and agrochemicals.

Thioether Cross-Coupling Under Neutral Conditions

Leveraging the thioether group, this compound can serve as an electrophilic partner in Pd/Cu-catalyzed cross-coupling with other boronic acids, a transformation that proceeds under neutral conditions and is particularly useful for π-deficient heteroaromatic systems [1]. This reaction manifold expands the accessible chemical space beyond standard Suzuki couplings and is valuable for constructing complex, sulfur-containing molecules without the need for strong bases or harsh conditions.

Orthogonal Building Block Synthesis

The presence of both a boronic acid and a hydroxyl group (via the hydroxyethylthioether) allows for sequential, orthogonal functionalization [2]. For instance, the boronic acid can be used in a Suzuki coupling to install a biaryl core, followed by activation of the hydroxyl group for attachment of a biomolecule or polymer chain. This makes the compound a versatile intermediate in the synthesis of drug candidates, molecular probes, and functional materials where precise structural control is required.

Boronated Thioether Derivatives for Biomedicine

Given the interest in boronated thioethers for applications such as boron neutron capture therapy (BNCT), (4-((2-Hydroxyethyl)thio)phenyl)boronic acid serves as a stable, pre-functionalized precursor [3]. Its S-protected thioether form avoids the oxidative instability issues associated with free thiophenols, enabling the synthesis of boronated analogs of biologically relevant thioethers. The hydroxyl group also provides a site for further conjugation to targeting moieties.

Application
Selection Property
Validation Focus
Suzuki–Miyaura biaryl synthesis
Boronic acid reactivity, moderate LogP
Coupling yield and biphasic system compatibility
Thioether cross-coupling for heteroaromatics
Thioether electrophile under neutral Pd/Cu conditions
C–S bond activation and substrate scope
Orthogonal building block for complex molecules
Dual reactive sites (–B(OH)₂ and –OH)
Sequential derivatization without cross-reactivity
Boronated thioether precursor for BNCT research
Stable boron-containing thioether
Boron delivery and cellular uptake model studies

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